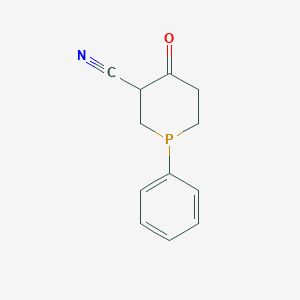

4-Oxo-1-phenylphosphinane-3-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

39767-81-2 |

|---|---|

Molecular Formula |

C12H12NOP |

Molecular Weight |

217.20 g/mol |

IUPAC Name |

4-oxo-1-phenylphosphinane-3-carbonitrile |

InChI |

InChI=1S/C12H12NOP/c13-8-10-9-15(7-6-12(10)14)11-4-2-1-3-5-11/h1-5,10H,6-7,9H2 |

InChI Key |

GZBXFQFFAGHLHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CP(CC(C1=O)C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 Oxo 1 Phenylphosphinane 3 Carbonitrile and Its Analogs

General Approaches to Six-Membered Phosphorus Heterocycles: Phosphinane Ring Construction

The phosphinane ring is a six-membered, saturated heterocycle containing a phosphorus atom. Its synthesis is a cornerstone of organophosphorus chemistry, with applications ranging from ligand design for catalysis to the development of biologically active compounds. General strategies for its construction can be broadly categorized into cyclization reactions and methods employing specialized building blocks.

Cyclization Strategies Involving Phosphorus for Phosphinane Synthesis

Intramolecular cyclization is a powerful method for forming the phosphinane ring, where a phosphorus-containing acyclic precursor undergoes ring closure. These strategies often involve the formation of one or two phosphorus-carbon bonds.

Key cyclization approaches include:

Alkylation of Dihaloalkanes: A classical approach involves the reaction of a primary phosphine (B1218219) (RPH₂) or a metal phosphide (B1233454) with an appropriate 1,5-dihaloalkane, such as 1,5-dibromopentane. This double nucleophilic substitution reaction forms the two P-C bonds required to close the ring.

Hydrophosphination/Cyclization: Organolanthanide complexes have been shown to catalyze the intramolecular hydrophosphination of phosphinoalkenes. nih.gov For example, a primary phosphine containing a terminal alkene separated by a suitable carbon chain can undergo cyclization to form the phosphinane ring. nih.gov

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for forming various ring sizes, including phosphorus heterocycles. nih.govumsl.edu A diene-containing phosphorus compound, such as a diallylphosphonate ester, can be cyclized using a Grubbs-type catalyst to form a dehydophosphinane ring, which can subsequently be reduced to the saturated phosphinane. nih.govumsl.edu

Metal-Mediated Cycloaddition: Certain approaches utilize metal complexes to assemble the ring. For instance, a novel synthetic route uses a pentaphosphaferrocene complex as a precursor, which reacts with α,ω-dibromoalkanes (like 1,4-dibromobutane) to form phosphinane precursor complexes. nih.gov The phosphinane ring can then be released from the metal complex. nih.gov

| Cyclization Method | Precursor Type | Key Reagent/Catalyst | Description |

| Double Alkylation | Primary phosphine / Metal phosphide + 1,5-Dihaloalkane | Base | Forms two P-C bonds via nucleophilic substitution. |

| Hydrophosphination | Phosphinoalkene | Organolanthanide complex | Intramolecular addition of a P-H bond across a C=C bond. |

| Ring-Closing Metathesis | Diene-containing phosphine/phosphonate | Grubbs Catalyst | Forms a C=C bond within the ring, followed by hydrogenation. |

| Metal-Mediated Cyclization | Pentaphosphaferrocene + Dibromoalkane | [K(dme)₂]₂[Cp*Fe(η⁴-P₅)] | Forms a spirocyclic precursor complex from which the phosphinane is released. nih.gov |

Building Block Methodologies for Phosphorus-Containing Ring Systems

Instead of building the ring from an acyclic chain, synthetic chemists can utilize specialized phosphorus-containing reagents, or "building blocks," that are incorporated into the final heterocyclic structure. These methods offer modularity and can provide access to complex phosphinanes.

Notable building block approaches include:

(Phosphanyl)phosphaketenes: These compounds have been demonstrated to be powerful and versatile building blocks in phosphorus heterocyclic chemistry. nih.govnsf.govrsc.orgscispace.com They can undergo various cycloaddition and ring-closing reactions to form novel phosphorus heterocycles. nih.gov

Sodium Phosphaethynolate (NaPCO): This reagent serves as a source for incorporating a P-C-O unit into a molecule and can be used to construct a variety of phosphorus-containing heterocycles. nih.gov

γ,δ-Epoxy Vinyl Phosphonates: These molecules have been proposed as potential building blocks for synthesizing various organophosphorus compounds, including heterocycles. umsl.edu

Secondary Phosphine Synthons: Bulky secondary phosphines, such as 2,2,6,6-tetramethylphosphinane, can be used as synthons where the reactive P-H bond allows for the construction of more elaborate phosphine-containing molecules.

Installation of the 1-Phenyl Substituent on the Phosphinane Scaffold

Attaching a phenyl group directly to the phosphorus atom is a critical step in the synthesis of the target molecule. This transformation is typically achieved through the formation of a phosphorus-carbon bond, and several reliable methods are available.

The most common strategies include:

Reaction of Halophosphines with Organometallic Reagents: This is a classical and widely used method for forming P-C bonds. beilstein-journals.org A dihalophosphine can be reacted with a phenyl-containing organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium. beilstein-journals.org For the synthesis of a 1-phenylphosphinane, one could envision reacting phenylphosphorus dichloride (PhPCl₂) with a 1,5-dimetallated pentane (B18724) derivative or, alternatively, reacting a 1-halophosphinane with a phenyl organometallic reagent.

Nucleophilic Substitution with Metal Phosphides: The reaction of a metal phenylphosphide, such as lithium phenylphosphide (LiPHPh), with a 1,5-dihaloalkane can be used to construct the 1-phenylphosphinane ring in a single step.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer a powerful alternative for P-C bond formation. A secondary phosphinane (containing a P-H bond) can be coupled with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a palladium catalyst to yield the 1-phenylphosphinane.

Introduction of the 4-Oxo Group and its Precursors within Cyclic Systems

The introduction of a ketone (oxo) functionality at the 4-position of the phosphinane ring is a key transformation. This can be achieved either by constructing the ring from a precursor that already contains the ketone or by modifying a pre-formed phosphinane ring.

Cyclization Reactions Facilitating Ketone Formation

Building the heterocyclic ring from an acyclic precursor that already contains the necessary carbonyl functionality is often the most efficient strategy.

Cyclization of Diketones: Acyclic diketones, where the carbonyl groups are separated by an appropriate number of carbon atoms, can serve as precursors for heterocyclic rings. quimicaorganica.org For instance, a δ-haloketone could potentially be cyclized with a phenylphosphine (B1580520) nucleophile.

Intramolecular Acylation: An appropriately substituted phosphine containing a carboxylic acid or ester group could undergo an intramolecular acylation reaction (such as a Dieckmann condensation for esters) to form the cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to the ketone.

Michael Addition-Based Cyclization: A common strategy for forming six-membered rings involves an initial Michael addition followed by an intramolecular cyclization (e.g., Robinson annulation). A phenylphosphine could act as a Michael donor to an appropriate α,β-unsaturated ketone or aldehyde, with the resulting intermediate cyclizing to form the 4-oxophosphinane ring.

A crucial aspect of the target molecule is the 3-carbonitrile group adjacent to the 4-oxo group, forming a β-ketonitrile moiety. β-Ketonitriles are highly versatile intermediates in organic synthesis. nih.govrsc.org A plausible route to the 4-oxo-3-carbonitrile structure involves the conjugate addition (Michael reaction) of a cyanide source to a 1-phenylphosphinane-4-one precursor that contains a double bond at the α,β-position (an enone). wikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com

Reactivity of Cyclic Ketones in Heterocycle Construction

The carbonyl group in a cyclic ketone is a reactive handle that can be used for further functionalization. Cyclic ketones often exhibit enhanced reactivity compared to their acyclic analogs due to factors like ring strain.

Incorporation of the 3-Carbonitrile Functionality

The introduction of a nitrile group at the C3 position, adjacent to the carbonyl group, is a critical step in the synthesis of 4-oxo-1-phenylphosphinane-3-carbonitrile. This β-ketonitrile moiety is a versatile synthetic intermediate. nih.govnih.govrsc.org Various methods for installing a cyano group in organic molecules can be adapted for this purpose.

The formation of the 3-carbonitrile functionality within the phosphinane ring can be approached through several established methods for the cyanation of cyclic ketones. One common strategy involves the reaction of a pre-formed 4-oxophosphinane with a cyanating agent.

A plausible route involves the conjugate addition of a cyanide source to an α,β-unsaturated phosphinane oxide. This Michael addition reaction is a widely used method for forming carbon-carbon bonds. wikipedia.orglibretexts.orgmasterorganicchemistry.com For instance, a 1-phenyl-4-oxophosphinane-2-ene could serve as the Michael acceptor, reacting with a nucleophilic cyanide donor to introduce the cyano group at the 3-position. libretexts.org

Another approach is the annelation of cyclic β-cyano ketones. For example, a Robinson annelation involving a suitable phosphorus-containing Michael donor and a β-cyano α,β-unsaturated ketone could construct the phosphinane ring with the nitrile group already in place. semanticscholar.org The use of a β-cyano ketone as the starting material can enhance the acidity of the α-proton, facilitating the initial Michael addition. semanticscholar.org

Furthermore, direct cyanation of a 4-oxophosphinane enolate using an electrophilic cyanide-transfer reagent is a viable option. rsc.org Reagents such as tosyl cyanide or N-cyanobenzimidazole can deliver the cyano group to a pre-formed enolate. rsc.org

| Method | Description | Key Reagents | Potential Advantages |

| Michael Addition | Conjugate addition of a cyanide nucleophile to an α,β-unsaturated phosphinane oxide. wikipedia.orglibretexts.orgmasterorganicchemistry.com | α,β-unsaturated phosphinane oxide, Nucleophilic cyanide (e.g., NaCN, KCN) | Mild reaction conditions, good for C-C bond formation. |

| Robinson Annelation | Ring formation using a β-cyano ketone to build the phosphinane ring with the nitrile pre-installed. semanticscholar.org | Phosphorus-containing Michael donor, β-cyano α,β-unsaturated ketone | Convergent approach, good yields. semanticscholar.org |

| Electrophilic Cyanation | Reaction of a 4-oxophosphinane enolate with an electrophilic cyanide source. rsc.org | 4-oxophosphinane, Base (to form enolate), Electrophilic cyanating agent (e.g., TsCN) | Direct introduction of the cyano group. |

A broad range of synthetic methods is available for the preparation of cyano-substituted organic compounds, which can be adapted for the synthesis of precursors or for the direct cyanation of the phosphinane ring. mdpi.com

One of the most fundamental methods is the nucleophilic substitution of a suitable leaving group with a cyanide salt. For example, a 3-halo-4-oxophosphinane could react with sodium or potassium cyanide to yield the desired product.

The acylation of acetonitrile (B52724) anion with an appropriate ester or lactone precursor containing the phosphinane backbone is another powerful method for constructing β-ketonitriles. nih.govnih.govutsa.edu This reaction typically employs a strong base, such as potassium tert-butoxide, to generate the acetonitrile anion. nih.govnih.gov

Furthermore, the use of cyanohydrins as cyanide donors in a "cyano-borrowing" reaction has emerged as an atom-economical approach. researchgate.net In a nickel-catalyzed process, a cyanohydrin can react with a ketone, such as a 4-oxophosphinane, to form a β-cyano ketone. researchgate.net

| Reaction Type | Starting Materials | Reagents | Description |

| Nucleophilic Substitution | 3-Halo-4-oxophosphinane | NaCN or KCN | A classic method for introducing a nitrile group by displacing a leaving group. |

| Acylation of Acetonitrile | Phosphinane-containing ester or lactone | Acetonitrile, Strong base (e.g., KOt-Bu) | Forms the β-ketonitrile moiety through C-C bond formation. nih.govnih.gov |

| Cyano-Borrowing Reaction | 4-Oxophosphinane, Cyanohydrin | Nickel catalyst | An atom-economical method for the synthesis of β-cyano ketones. researchgate.net |

Convergent and Divergent Synthetic Pathways to the Target Compound and its Structural Analogs

The synthesis of this compound and its analogs can be designed using either convergent or divergent strategies.

A divergent synthesis would involve the initial construction of the core 4-oxo-1-phenylphosphinane ring system. This central intermediate could then be subjected to various functionalization reactions to introduce the 3-carbonitrile group and other desired substituents, leading to a library of analogs. For example, the parent 4-oxophosphinane could be halogenated at the 3-position and subsequently cyanated, or it could be converted to an enone to undergo Michael addition.

In contrast, a convergent synthesis would involve the preparation of key fragments of the molecule separately, which are then combined in the later stages of the synthesis. For instance, a phosphorus-containing building block could be coupled with a fragment already possessing the β-ketonitrile functionality. The phospha-Michael addition represents a potential convergent approach where a phosphine nucleophile adds to an α,β-unsaturated nitrile. researchgate.net

The choice between these strategies depends on the desired range of analogs and the availability of starting materials. A divergent approach is often more efficient for creating a library of closely related compounds from a common intermediate.

Stereocontrol in Synthetic Approaches to Chiral this compound Systems

The presence of stereocenters in this compound, potentially at the phosphorus atom and at C3, necessitates careful consideration of stereocontrol to obtain enantiomerically pure or enriched products. The synthesis of chiral phosphines and their derivatives is a well-established field, often relying on the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. elsevierpure.comresearchgate.net

One strategy for achieving stereocontrol is to start with a chiral phosphorus-containing precursor. For example, a chiral phosphine oxide can be used to control the stereochemistry of subsequent reactions. rsc.orgx-mol.com The stereochemistry at the phosphorus center can often be retained or inverted under controlled reaction conditions.

Asymmetric catalysis offers another powerful tool for enantioselective synthesis. Chiral ligands can be employed in transition metal-catalyzed reactions to induce asymmetry. researchgate.net For instance, an asymmetric Michael addition of a cyanide equivalent to an achiral α,β-unsaturated phosphinane oxide, catalyzed by a chiral complex, could establish the stereocenter at C3.

Substrate-controlled diastereoselective reactions can also be employed. If the phosphinane ring already contains a stereocenter, it can direct the stereochemical outcome of subsequent reactions. For example, the cyanation of a chiral 4-oxophosphinane enolate could proceed with facial selectivity, leading to a diastereomerically enriched product. The regio- and stereoselective synthesis of substituted vinylphosphine oxides has been demonstrated, highlighting the potential for controlling stereochemistry in phosphorus-containing systems. nih.gov

| Strategy | Description | Example |

| Chiral Precursors | Utilize enantiomerically pure starting materials containing the phosphinane ring. rsc.orgx-mol.com | Synthesis starting from a resolved chiral phosphine oxide. |

| Asymmetric Catalysis | Employ a chiral catalyst to induce enantioselectivity in a key bond-forming step. researchgate.net | Asymmetric Michael addition of cyanide catalyzed by a chiral metal complex. |

| Substrate Control | A pre-existing stereocenter in the molecule directs the stereochemistry of a subsequent reaction. | Diastereoselective cyanation of a chiral 4-oxophosphinane enolate. |

Mechanistic Investigations and Reactivity Profiles of 4 Oxo 1 Phenylphosphinane 3 Carbonitrile

Reactivity of the Phosphinane Ring System

The phosphinane ring is a six-membered heterocyclic system containing a phosphorus atom. The reactivity of this ring is largely centered on the phosphorus atom itself, but also includes reactions that can alter the ring structure.

The phosphorus atom in a phosphinane ring, such as the one in 4-Oxo-1-phenylphosphinane-3-carbonitrile, possesses a lone pair of electrons, making it nucleophilic. This inherent nucleophilicity allows it to participate in various reactions. In six-membered rings, the phosphorus atom can undergo oxidative addition reactions, for example with diols or 1,2-diketones, to form pentavalent phosphoranes. nih.gov The geometry of the phosphinane ring influences its reactivity; six-membered rings often adopt a chair conformation. nih.gov

The electronic properties of substituents on the phosphorus atom significantly affect its reactivity. The phenyl group in the target molecule is electron-withdrawing, which modulates the nucleophilicity of the phosphorus atom. Furthermore, the phosphorus center can act as a ligand in the formation of metal complexes. mdpi.com The reactivity is also influenced by steric factors and the potential for the phosphorus atom to be chiral, leading to stereoselective reactions.

While phosphinane rings are generally stable, they can undergo ring-opening or ring-expansion reactions under specific conditions, often driven by the release of ring strain or the formation of more stable products. Ring-opening can be initiated by cleavage of a phosphorus-carbon bond. For instance, strained three-membered phosphirane rings are known to open upon protonation, leading to the formation of five-membered phospholane (B1222863) rings through C-H activation. nih.gov In larger rings like phosphinanes, cleavage can be achieved using strong reducing agents like lithium, which can preferentially cleave the P-C bond, leading to ring-opened phosphines. nih.gov The P-N bond in some phosphorus heterocycles is also susceptible to cleavage by nucleophiles like alcohols, a reaction that can be reversible. mdpi.com

Ring-expansion reactions provide a pathway to larger or more complex phosphorus-containing heterocycles. uvic.canih.govresearchgate.net These reactions can be mediated by acids or involve cycloadditions. For example, cyclic phosphanes can undergo acid-mediated ring-expansion with nitriles. uvic.ca Similarly, phosphinidene (B88843) complexes have been shown to induce the ring expansion of polyphosphorus ligand complexes. researchgate.net The development of such reactions allows for the synthesis of medium-sized cyclic phosphonates and phosphonamidates. nih.govresearchgate.net

Chemical Transformations of the 4-Oxo Group in Cyclic Environments

The 4-oxo group, a cyclic ketone, is a major site of reactivity. Its electrophilic carbonyl carbon and acidic adjacent α-protons are central to its chemical transformations.

The carbonyl carbon of the 4-oxo group is electrophilic due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, which changes its hybridization from sp² to sp³. masterorganicchemistry.com The reaction proceeds via a tetrahedral alkoxide intermediate, which is typically protonated in a subsequent step to yield an alcohol. libretexts.orgyoutube.com

A wide array of nucleophiles can add to cyclic ketones. These include:

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. youtube.com

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after workup. youtube.com

Phosphorus Ylides: The Wittig reaction involves the addition of a phosphorus ylide to a ketone, which proceeds through a four-membered oxaphosphetane intermediate to replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene. libretexts.org

The reactivity of cyclic ketones towards nucleophilic addition can be influenced by steric hindrance around the carbonyl group. libretexts.org

| Nucleophile Type | Example Reagent | Initial Product | Final Product (after workup) |

| Hydride | Sodium Borohydride (NaBH₄) | Tetrahedral Alkoxide | Secondary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tetrahedral Alkoxide | Tertiary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Tetrahedral Alkoxide | Cyanohydrin |

| Phosphorus Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Oxaphosphetane | Alkene |

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) are acidic. youtube.comyoutube.comsketchy.com In this compound, the protons at the C-3 and C-5 positions are α-protons. The acidity of these protons is due to the ability of the carbonyl group to stabilize the resulting conjugate base (an enolate) through resonance. youtube.comsketchy.com The enolate is a key reactive intermediate that is nucleophilic at the α-carbon. youtube.com

This deprotonation allows for a variety of reactions at the alpha position: libretexts.org

Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position with Cl₂, Br₂, or I₂. The reaction proceeds through an enol or enolate intermediate. libretexts.org

Alkylation: The nucleophilic enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org

Aldol Reaction: An enolate can add to the carbonyl group of another aldehyde or ketone molecule, forming a β-hydroxy ketone or aldehyde. This is a powerful C-C bond-forming reaction. libretexts.org

The presence of the electron-withdrawing nitrile group at the C-3 position significantly increases the acidity of the proton at that position, making it the more likely site for deprotonation under basic conditions.

| Reaction Type | Reagent(s) | Intermediate | Product Type |

| α-Halogenation | Br₂, Acetic Acid | Enol | α-Bromo Ketone |

| α-Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (e.g., CH₃I) | Enolate | α-Alkylated Ketone |

| Aldol Addition | Base or Acid, another Carbonyl | Enolate or Enol | β-Hydroxy Ketone |

Reactivity of the 3-Carbonitrile Moiety

The combination of the ketone at the 4-position and the nitrile at the 3-position makes this part of the molecule a β-ketonitrile. This functional group arrangement has a unique and versatile reactivity profile. rsc.org β-Ketonitriles can act as both electrophiles at the nitrile carbon and nucleophiles at the α-carbon (after deprotonation). rsc.org

The nitrile group itself is electrophilic and can undergo nucleophilic addition, although it is generally less reactive than a carbonyl group. Strong nucleophiles or acid catalysis are often required. These reactions can lead to the formation of imines or, upon subsequent hydrolysis, ketones.

More importantly, the nitrile group, being strongly electron-withdrawing, enhances the acidity of the α-proton at the C-3 position. This facilitates the formation of a resonance-stabilized enolate, which is a key intermediate in many synthetic transformations. rsc.org The versatility of β-ketonitriles allows them to be used as precursors in cascade and multicomponent reactions to construct a wide variety of carbocyclic and heterocyclic compounds, such as pyridines, pyrimidines, and furans. rsc.orgresearchgate.net For example, the Hantzsch pyridine (B92270) synthesis can utilize β-ketonitriles in a condensation reaction with aldehydes. rsc.org

Nucleophilic Additions to Nitriles

The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. This electrophilicity is further enhanced by the adjacent carbonyl group, making it susceptible to attack by nucleophiles. libretexts.org A resonance structure can be drawn that places a positive charge on the nitrile carbon, highlighting its susceptibility to nucleophilic attack. libretexts.org

Nucleophilic addition to the nitrile can lead to the formation of various products depending on the nature of the nucleophile and the reaction conditions. For instance, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. pressbooks.pub Similarly, organolithium reagents can also participate in this type of transformation.

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This is followed by protonation to yield the final product. The presence of the phosphinane ring and the phenyl substituent on the phosphorus atom can influence the stereochemical outcome of these additions, although specific studies on this substrate are limited.

Hydrolysis and Reduction Pathways of the Nitrile Group

The nitrile group of this compound can undergo both hydrolysis and reduction, providing pathways to other important functional groups.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. pressbooks.pub The reaction typically proceeds through an amide intermediate. pressbooks.pub In acidic hydrolysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom for attack by water. pressbooks.pub In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde. pressbooks.pub The choice of reducing agent is therefore crucial in determining the final product.

Interplay and Remote Electronic/Steric Effects of Substituents on Molecular Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric effects of its constituent parts. The phenyl group on the phosphorus atom, the carbonyl group, and the nitrile group all exert electronic effects that are transmitted through the phosphinane ring.

The phosphorus atom in the phosphinane ring can influence the reactivity of the carbonyl and nitrile groups. The electronegativity of the substituents on the phosphorus atom can affect the electron density at the phosphorus center, which in turn can modulate the electronic properties of the ring and the appended functional groups.

Steric hindrance also plays a crucial role. The conformation of the six-membered phosphinane ring and the orientation of the phenyl group can dictate the accessibility of the carbonyl and nitrile groups to incoming nucleophiles. The stereochemical outcome of reactions at the C3 and C4 positions will be influenced by the steric bulk of the phenylphosphinane moiety. For instance, nucleophilic attack on the carbonyl carbon may occur preferentially from the less hindered face of the molecule.

Detailed Reaction Mechanisms of Key Transformations

The diverse reactivity of this compound stems from the electrophilic and nucleophilic nature of its functional groups.

Electrophilic and Nucleophilic Processes Governing Reactivity

The primary electrophilic centers in the molecule are the carbonyl carbon and the nitrile carbon. These centers are susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is highly electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents and organolithium compounds, add irreversibly to form tertiary alcohols upon workup. Weaker nucleophiles, such as amines and alcohols, can also add, often under catalytic conditions, to form imines/enamines and acetals/ketals, respectively. The mechanism of nucleophilic addition to a ketone involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated. libretexts.orglibretexts.org

Reactions at the α-Carbon: The presence of the carbonyl and nitrile groups makes the proton at the C3 position acidic. This allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, enabling functionalization at the C3 position.

Radical-Mediated Pathways in Related Transformations

While ionic pathways are dominant in the reactivity of this compound, the possibility of radical-mediated reactions, particularly involving the phosphorus center, should be considered, especially in related transformations of phosphine (B1218219) derivatives. Tertiary phosphines are known to participate in single-electron-transfer (SET) processes, leading to the formation of phosphine-centered radical cations. researchgate.netrsc.org These radical species can initiate a variety of transformations.

Stereochemical Analysis and Conformational Dynamics of 4 Oxo 1 Phenylphosphinane 3 Carbonitrile

Conformational Preferences of the Six-Membered Phosphinane Ring

The phosphinane ring, a phosphorus-containing analog of cyclohexane (B81311), generally adopts non-planar conformations to alleviate angle and torsional strain. The presence of a phosphorus atom, with its distinct bond lengths, bond angles, and lone pair of electrons, alongside sp²-hybridized carbons from the oxo group, introduces unique structural dynamics compared to simple cycloalkanes.

Like cyclohexane, the phosphinane ring can exist in several conformations, most notably the chair and boat forms. The chair conformation is typically the most stable, as it minimizes both torsional strain (by staggering adjacent bonds) and angle strain. khanacademy.org The boat conformation is generally less stable due to unfavorable steric interactions between the "flagpole" positions and eclipsing interactions along the sides of the "boat". acs.org

Between these two lies the twist-boat (or twist) conformation, which alleviates some of the boat form's strain. While the energy difference between chair and boat forms in cyclohexane is significant (around 5-6 kcal/mol), this is not always the case for phosphorus heterocycles. rsc.org In certain substituted dioxaphosphorinane systems, for instance, the energy of a boat or twist conformation can be unusually close to that of the chair, suggesting that the conformational landscape of phosphorus heterocycles can be more complex and sensitive to substitution patterns. rsc.org

The conformational equilibrium of the 4-Oxo-1-phenylphosphinane-3-carbonitrile ring is dictated by the spatial arrangement of its substituents: the phenyl group on the phosphorus atom, the nitrile group at C3, and the oxo group at C4.

Phenyl Group at P1: The phenyl group is sterically demanding. In a chair conformation, it will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on C3 and C5. The size of substituents on the phosphorus atom is known to have a significant influence on the formation of different structural architectures. nih.govnih.gov

Oxo Group at C4: The C4 carbon is sp²-hybridized due to the carbonyl double bond, which forces this part of the ring to be more planar. This flattening alters the ideal chair geometry, potentially influencing the stability of adjacent substituents.

The interplay between these substituents determines the predominant conformation. The tendency to place the bulky phenyl group in an equatorial position is a strong driving force. The resulting equilibrium will favor the chair conformer that best accommodates this arrangement while minimizing other steric repulsions.

Table 1: Hypothetical Influence of Substituent Position on Conformational Stability This table illustrates the general principle of steric preference in a chair conformation, based on analogous systems. Specific energy values for this compound would require computational or experimental determination.

| Substituent | Position | Dominant Interaction | Relative Stability |

|---|---|---|---|

| Phenyl | Equatorial | Minimized steric strain | More Stable |

| Phenyl | Axial | 1,3-Diaxial interactions | Less Stable |

| Nitrile | Equatorial | Minimized steric strain | More Stable |

Chiral Centers and Stereoisomerism in the Compound

The structure of this compound contains multiple stereogenic centers, leading to the possibility of several stereoisomers. A stereogenic center is an atom to which an interchange of any two attached groups leads to a stereoisomer.

Trivalent phosphorus compounds, or phosphines, with three different substituents are chiral. libretexts.org The phosphorus atom in this compound is bonded to the phenyl group and to two different ring carbons (C2 and C6), and it possesses a lone pair of electrons. The lone pair functions as the fourth distinct group, making the phosphorus atom a stereogenic center. libretexts.orgwikipedia.org

Unlike chiral amines, which undergo rapid pyramidal inversion at room temperature, phosphines have a significantly higher energy barrier to inversion. wikipedia.org This configurational stability allows for the isolation of enantiomers, a property known as P-chirality. wikipedia.orgjst.go.jp P-chiral phosphines are of significant interest in asymmetric catalysis, where they can serve as chiral ligands or organocatalysts. wikipedia.org

In addition to the P-chiral center, the molecule possesses a stereogenic carbon atom. The carbon at the C3 position is bonded to four different groups:

A hydrogen atom

A nitrile group (-CN)

The C2 carbon of the ring

The C4 carbonyl carbon of the ring

Since these four groups are non-equivalent, the C3 carbon is a stereogenic center. The C4 carbon, being part of a carbonyl group, is sp²-hybridized and trigonal planar, and thus is not a stereogenic center. The presence of two distinct stereocenters (at P1 and C3) means that the compound can exist as a total of four stereoisomers: two pairs of enantiomers, which are diastereomeric to each other.

Table 2: Stereogenic Centers in this compound

| Stereocenter | Atom | Type | Attached Groups |

|---|---|---|---|

| 1 | Phosphorus (P1) | P-chiral | 1. Phenyl 2. Ring Carbon (C2) 3. Ring Carbon (C6) 4. Lone Pair |

Diastereoselective and Enantioselective Synthetic Implications

The existence of multiple stereocenters has profound implications for the synthesis of this compound. A non-stereoselective synthesis would yield a mixture of all four possible stereoisomers. The separation of these isomers can be challenging, making the development of stereoselective synthetic methods highly desirable. acs.org

Diastereoselectivity: Since the molecule has two chiral centers, diastereomers exist (e.g., the R,S and R,R isomers). Diastereomers have different physical properties and can often be separated by techniques like chromatography or crystallization. Synthetic strategies often aim to control the relative stereochemistry between the two centers, favoring the formation of one diastereomer over the other. This can be achieved by controlling the approach of reagents to a prochiral intermediate.

Enantioselectivity: The synthesis of a single enantiomer (an optically pure compound) is a key goal in many fields, particularly for pharmaceutical applications. tcichemicals.com Achieving enantioselectivity in the synthesis of P-chiral compounds is an active area of research. chinesechemsoc.orgrsc.org Common strategies include:

Chiral Auxiliaries: Attaching a chiral molecule to the starting material to direct the stereochemical outcome of a reaction, followed by its removal. acs.org

Chiral Catalysis: Using a small amount of a chiral catalyst (such as a transition metal complex with a chiral ligand or a chiral organocatalyst) to favor the formation of one enantiomer. chinesechemsoc.orgnih.gov

Resolution: Separating a racemic mixture of enantiomers, often by using a chiral resolving agent.

Developing a synthetic route that controls the absolute configuration at both the phosphorus and carbon stereocenters independently and with high fidelity represents a significant synthetic challenge. acs.orgmdpi.com

Table 3: Possible Stereoisomers of this compound Configurations are assigned hypothetically as R/S for illustrative purposes.

| Stereoisomer | Configuration at P1 | Configuration at C3 | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomer of (S,S) |

| 2 | S | S | Enantiomer of (R,R) |

| 3 | R | S | Enantiomer of (S,R) |

| 4 | S | R | Enantiomer of (R,S) |

Isomers (1, 2) are diastereomeric to isomers (3, 4).

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexane |

Configurational Stability and Interconversion Mechanisms

The configurational stability of this compound is intrinsically linked to the stereogenic center at the phosphorus atom and the potential for chirality at the C3 carbon, which bears the carbonitrile group. The presence of these chiral centers gives rise to the possibility of multiple stereoisomers, including enantiomers and diastereomers.

The phosphorus atom in the phosphinane ring, being trivalent and bonded to three different groups (the phenyl group and two carbon atoms of the ring), is a stereocenter. Unlike amines, which undergo rapid pyramidal inversion at room temperature, phosphines exhibit a significantly higher barrier to this inversion. This increased stability is due to the greater p-character of the lone pair on the phosphorus atom and the higher energy of the planar transition state. Consequently, P-chiral phosphines, such as the individual enantiomers of this compound, are expected to be configurationally stable and resolvable under normal conditions.

The interconversion between the phosphorus enantiomers would require surmounting a substantial energy barrier, a process that typically necessitates elevated temperatures or chemical intervention. The primary mechanism for such an interconversion is pyramidal inversion at the phosphorus center.

Furthermore, the C3 carbon atom, substituted with a carbonitrile group, is also a potential stereocenter. The spatial arrangement of the substituents at C3 relative to the phenyl group on the phosphorus atom leads to the possibility of cis and trans diastereomers. In the cis isomer, the carbonitrile group and the phenyl group would lie on the same side of the phosphinane ring, while in the trans isomer, they would be on opposite sides.

These diastereomers will exhibit distinct physical and chemical properties, including different spectroscopic signatures (e.g., in NMR spectroscopy) and potentially different biological activities. The interconversion between these diastereomers would involve breaking and reforming the C-C bond at the C3 position, a process that requires significant energy and is not a simple conformational change.

The phosphinane ring itself is not planar and will adopt a preferred conformation to minimize steric and torsional strain. The most likely conformations for a six-membered ring like phosphinane are chair and boat forms, with the chair conformation generally being the more stable. For this compound, the substituents (the phenyl group at P1 and the carbonitrile group at C3) can occupy either axial or equatorial positions in the chair conformation.

Interconversion between these chair conformations occurs via a process known as ring flipping or ring inversion . This process involves passing through higher-energy transition states, such as the half-chair and twist-boat conformations. The energy barrier for ring inversion in phosphinane derivatives is influenced by the nature and size of the substituents on the ring.

While specific experimental data for this compound is absent, a hypothetical representation of the relative energies of different stereoisomers and conformers can be proposed.

Hypothetical Relative Stabilities of this compound Isomers

| Isomer/Conformer | P-substituent | C3-substituent | Relative Stability |

| trans-diaxial | Axial | Axial | Least Stable |

| trans-diequatorial | Equatorial | Equatorial | Most Stable |

| cis-axial,equatorial | Axial | Equatorial | Intermediate |

| cis-equatorial,axial | Equatorial | Axial | Intermediate |

This table is a hypothetical representation based on general principles of conformational analysis and does not represent experimental data.

Further detailed computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in determining the precise geometries, relative energies, and barriers to interconversion for the various stereoisomers and conformers of this compound. Experimental techniques, particularly NMR spectroscopy (including 1D and 2D experiments) and X-ray crystallography, would be essential to validate these theoretical predictions and provide a definitive characterization of the stereochemical landscape of this complex molecule.

Computational and Theoretical Insights into 4 Oxo 1 Phenylphosphinane 3 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional structure and electronic properties of molecules. For 4-Oxo-1-phenylphosphinane-3-carbonitrile, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would be employed to obtain accurate predictions of its molecular geometry and electronic landscape. researchgate.netmetu.edu.tr

The phosphinane ring, similar to cyclohexane (B81311), is not planar and adopts various conformations to minimize ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.com For this compound, the primary conformations would be chair and boat forms, with the chair conformation generally being more stable. msu.edu

Geometry optimization calculations would reveal the most stable chair conformation, considering the steric and electronic effects of the phenyl, oxo, and carbonitrile substituents. The phenyl group on the phosphorus atom and the carbonitrile group at the 3-position can exist in either axial or equatorial positions. Due to steric hindrance, it is generally expected that larger substituents will preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. msu.edu

The conformational energy landscape can be mapped by calculating the relative energies of different conformers (e.g., chair with axial/equatorial substituents, boat, twist-boat). This provides insight into the flexibility of the ring system and the energy barriers between different conformations.

Illustrative Data Table: Predicted Relative Energies of this compound Conformers

| Conformer | Phenyl Group Position | Carbonitrile Group Position | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Equatorial | Axial | 2.5 |

| Chair 3 | Axial | Equatorial | 3.8 |

| Chair 4 | Axial | Axial | 6.5 |

| Twist-Boat | - | - | 5.3 |

| Boat | - | - | 6.9 |

Note: These are hypothetical values for illustrative purposes, based on general principles of conformational analysis of substituted phosphinane and cyclohexane rings.

DFT calculations provide a detailed picture of the electronic structure. The presence of the phosphorus atom, with its different electronegativity and ability to involve d-orbitals in bonding, significantly influences the electronic properties compared to a cyclohexane ring. The nature of the bonding in organophosphorus compounds, particularly the P-C and P=O bonds (in the case of phosphine (B1218219) oxides), has been a subject of theoretical interest. acs.orgwikipedia.org

For this compound, analysis of the molecular orbitals (HOMO and LUMO) would indicate the regions of highest electron density and susceptibility to electrophilic and nucleophilic attack. The electron-withdrawing nature of the oxo and carbonitrile groups is expected to influence the charge distribution across the phosphinane ring. Natural Bond Orbital (NBO) analysis can further elucidate the nature of bonding, hybridization, and charge delocalization within the molecule.

Illustrative Data Table: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These are hypothetical values for illustrative purposes, based on DFT calculations of similar organic molecules.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is instrumental in predicting the reactivity of a molecule and exploring potential reaction mechanisms.

By modeling the interaction of this compound with various reagents, potential reaction pathways can be investigated. Transition state theory allows for the calculation of the energy barriers (activation energies) for these reactions. For instance, the reactivity of the ketone at the 4-position or the carbonitrile group at the 3-position can be computationally explored.

Transition state analysis would involve locating the saddle points on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The calculated energy barrier provides a quantitative measure of the reaction rate, with lower barriers indicating faster reactions. This approach is valuable for understanding reaction mechanisms, such as nucleophilic addition to the carbonyl group or reactions involving the alpha-carbon to the nitrile.

Molecular Orbital (MO) theory provides a qualitative framework for understanding chemical reactivity. youtube.comyoutube.comyoutube.com The shapes and energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.

For this compound, the HOMO is likely to be localized on the phosphorus atom and the phenyl ring, indicating these are the sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl and carbonitrile groups, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Stereochemical Predictions and Conformational Dynamics Simulations

The presence of a chiral center at the phosphorus atom (if it were, for example, a phosphine oxide) and at the 3-position of the ring introduces stereochemical complexity. Computational methods can be used to predict the relative stabilities of different stereoisomers.

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of this compound. By simulating the motion of the atoms over time, it is possible to observe conformational changes, such as ring flipping between different chair conformations. youtube.com These simulations can reveal the flexibility of the molecule and the preferred conformations in different environments (e.g., in various solvents). This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, which is fundamental to its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies related to Ligand Performance or Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to ascertain a mathematical correlation between the chemical structure of a compound and its biological activity. For novel compounds such as this compound, where extensive experimental data may be limited, QSAR studies serve as a valuable predictive tool. These studies can guide the rational design of more potent and selective analogs by identifying the key molecular features that govern their activity.

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to this molecule by examining its structural components and drawing parallels with related organophosphorus heterocycles. A hypothetical QSAR study on this compound would involve the calculation of various molecular descriptors and correlating them with a measured biological activity, such as enzyme inhibition or receptor binding affinity.

Key Molecular Descriptors for QSAR Analysis:

The predictive power of a QSAR model is heavily dependent on the selection of appropriate molecular descriptors. For this compound, these descriptors would fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electronegative oxygen and nitrogen atoms, as well as the phosphorus atom, would create a distinct electronic profile crucial for interactions with biological targets.

Hydrophobic Descriptors: These describe the lipophilicity of the compound, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor.

Topological Descriptors: These are numerical values that describe the atomic connectivity in the molecule. Indices such as the Wiener index and Kier & Hall connectivity indices can encode information about the size, shape, and degree of branching.

Potential Biological Activities for QSAR Correlation:

Research into phosphinane derivatives suggests a range of potential biological activities that could be the subject of QSAR studies for this compound. Studies on similar organophosphorus compounds have revealed activities including anticancer, antiviral, and enzyme inhibition. For instance, the phosphinane scaffold is recognized as a promising motif for biologically active compounds, with some derivatives showing significant antiproliferative effects against cancer cell lines.

Hypothetical QSAR Data Table:

To illustrate the application of QSAR, the following interactive table presents a hypothetical dataset for a series of this compound analogs. In this hypothetical scenario, substituents (R) are varied on the phenyl ring, and the resulting changes in molecular descriptors are correlated with a hypothetical biological activity (e.g., IC₅₀ against a specific kinase).

| Compound ID | Substituent (R) | logP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted IC₅₀ (µM) |

| 1 | H | 2.5 | 231.23 | 3.1 | -6.8 | -1.5 | 10.2 |

| 2 | 4-Cl | 3.2 | 265.67 | 3.5 | -7.1 | -1.8 | 5.8 |

| 3 | 4-OCH₃ | 2.3 | 261.26 | 2.9 | -6.5 | -1.3 | 12.5 |

| 4 | 4-NO₂ | 2.1 | 276.22 | 4.8 | -7.5 | -2.2 | 2.1 |

| 5 | 3-F | 2.8 | 249.22 | 3.3 | -7.0 | -1.7 | 7.3 |

A QSAR model derived from such data could take the form of a linear equation, for example:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(LUMO Energy)

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and the β coefficients represent the contribution of each descriptor to the biological activity. A positive coefficient for a descriptor would indicate that an increase in its value leads to higher potency, while a negative coefficient would suggest the opposite.

Detailed Research Findings from Related Systems:

While direct QSAR studies on this compound are pending, research on other heterocyclic compounds provides valuable insights. For example, computational studies on 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile have utilized Density Functional Theory (DFT) to calculate geometric and electronic parameters. Such studies often include Natural Bond Orbital (NBO) analysis to understand intramolecular charge transfer interactions, which are critical for molecular stability and reactivity. These computational approaches would be directly applicable to elucidating the structure-activity relationships of this compound.

Furthermore, structure-activity relationship studies on various organophosphorus compounds have established that both steric and electronic effects play a crucial role in their biological activity. For instance, in a series of related compounds, computer-aided methods have been used to generate linear expressions relating biological activity to structure-based descriptors. These findings underscore the potential for developing robust QSAR models for novel organophosphorus heterocycles like this compound to guide future drug discovery efforts.

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopynumberanalytics.comuobasrah.edu.iqresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. uobasrah.edu.iqresearchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. numberanalytics.comresearchgate.net

31P NMR spectroscopy is uniquely suited for studying phosphorus-containing compounds due to the 100% natural abundance and spin-1/2 nucleus of the 31P isotope. wikipedia.orgoxinst.com The chemical shift (δ) of the phosphorus atom in 4-Oxo-1-phenylphosphinane-3-carbonitrile provides direct insight into its coordination number and oxidation state. slideshare.netmdpi.com

For a phosphinane where the phosphorus is trivalent (P(III)), the 31P chemical shift is expected to appear in a characteristic upfield region. Conversely, if the phosphorus atom exists in a pentavalent state, such as in a phosphine (B1218219) oxide (P(V)), the signal would shift significantly downfield. oxinst.com This distinction is crucial for confirming the oxidation state of the phosphorus center in the heterocyclic ring. The chemical shift is also influenced by the geometry of the phosphinane ring and the electronic effects of the phenyl substituent. slideshare.net

Table 1: Predicted 31P NMR Chemical Shift Ranges for Potential States of this compound

| Phosphorus State | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Trivalent (Phosphine) | -60 to +20 | Typical range for cyclic phosphines. |

1H and 13C NMR spectra provide comprehensive information about the hydrogen and carbon skeleton of the molecule, respectively. uobasrah.edu.iqresearchgate.net

In the 1H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the phenyl group and the aliphatic protons of the phosphinane ring. The aromatic protons would typically appear in the downfield region (δ 7.0–8.0 ppm). The protons on the phosphinane ring would resonate in the upfield aliphatic region, with their chemical shifts and multiplicities being influenced by their proximity to the phosphorus atom, the ketone, and the nitrile group. Phosphorus-hydrogen coupling (nJP-H) would lead to further splitting of the signals for protons on the ring, providing valuable connectivity information.

The 13C NMR spectrum would show characteristic signals for the carbonyl carbon (C=O) and the nitrile carbon (C≡N). The carbonyl carbon is expected to appear significantly downfield (δ > 190 ppm), while the nitrile carbon would be found in the δ 115–125 ppm range. rsc.org Aromatic carbons would resonate between δ 120–140 ppm, and the aliphatic carbons of the phosphinane ring would appear in the upfield region. Similar to proton NMR, carbon signals for the ring would exhibit coupling to the phosphorus atom (nJP-C). researchgate.net

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Phenyl Protons | 1H | 7.0 - 8.0 | Aromatic region, complex splitting pattern. |

| Phosphinane Protons | 1H | 1.5 - 4.0 | Aliphatic region, shows coupling to 31P. |

| Carbonyl Carbon | 13C | 195 - 210 | Characteristic for ketones. rsc.org |

| Phenyl Carbons | 13C | 125 - 140 | Aromatic region, shows coupling to 31P. |

| Nitrile Carbon | 13C | 115 - 125 | Characteristic for nitriles. |

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex structures. emerypharma.comipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks, allowing for the mapping of adjacent protons within the phosphinane ring. emerypharma.comnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached, and often more easily assigned, protons. emerypharma.commdpi.com

Solid-State NMR can provide valuable information when the compound is crystalline or when studying reaction intermediates that are difficult to isolate in solution. researchgate.netmdpi.com Solid-state 31P and 13C NMR can reveal details about molecular packing, polymorphism, and the electronic structure in the solid phase, which may differ from that in solution. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Interactionsuobasrah.edu.iq

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduvscht.cz The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups.

The most prominent peaks would be the stretching vibrations for the ketone (C=O) and the nitrile (C≡N) groups. The carbonyl stretch is one of the most recognizable IR absorptions due to its intensity and position. libretexts.orgmasterorganicchemistry.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2200 | Medium, Sharp masterorganicchemistry.comlibretexts.org |

| Ketone (C=O) | Stretch | 1725 - 1705 | Strong, Sharp utdallas.edulibretexts.org |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak vscht.cz |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium libretexts.org |

The precise positions of these bands can provide subtle information about the molecular environment, such as ring strain or electronic conjugation.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It confirms the molecular weight of the compound and provides structural information through the analysis of fragmentation patterns. utdallas.edu High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of this compound.

Upon ionization, the molecular ion would undergo fragmentation. The study of these fragmentation pathways can help confirm the proposed structure. Plausible fragmentation patterns for this molecule could include:

α-cleavage: Breakage of bonds adjacent to the carbonyl group or the phosphorus atom.

Loss of small molecules: Elimination of HCN or CO from the ring structure.

Ring cleavage: Fragmentation of the phosphinane ring itself.

Loss of substituents: Cleavage of the phenyl group from the phosphorus atom.

The analysis of these fragments provides a fingerprint that helps to piece together the molecular structure. nih.govrsc.org

X-ray Crystallography for Solid-State Molecular Structure and Stereochemical Determinationutdallas.edunih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov If suitable single crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. nih.govnih.gov

This analysis would unequivocally establish:

The conformation of the six-membered phosphinane ring (e.g., chair, boat, or twist-boat).

The relative stereochemistry of the substituents on the ring, particularly the orientation of the nitrile group at position 3.

The geometry around the phosphorus atom.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. nih.gov

This detailed structural information is invaluable for understanding the molecule's reactivity and physical properties. nih.gov

Integration of Spectroscopic Data for Mechanistic Postulation and Verification

The elucidation of reaction mechanisms and the definitive structural confirmation of complex molecules like this compound rely on the synergistic integration of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they allow for the postulation and verification of mechanistic pathways. This section explores how data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), and mass spectrometry are collectively interpreted to understand the formation and structure of this compound.

A plausible synthetic route to this compound involves a Michael addition of phenylphosphine (B1580520) to acrylonitrile (B1666552), followed by a Dieckmann-type cyclization of the resulting intermediate. Spectroscopic analysis is crucial at each stage to identify intermediates and confirm the final product.

Postulated Mechanistic Pathway:

Michael Addition: Phenylphosphine adds to acrylonitrile in the presence of a base to form the intermediate, 3-(phenylphosphino)propanenitrile.

Second Michael Addition: The intermediate phosphine then undergoes a second Michael addition with another molecule of an appropriate α,β-unsaturated carbonyl compound, for instance, an acrylic ester.

Cyclization: An intramolecular Dieckmann condensation of the resulting diester, followed by hydrolysis and decarboxylation, would lead to the 4-oxo-phosphinane ring. A subsequent cyanation step would then introduce the carbonitrile group at the 3-position.

Spectroscopic data would be used to verify the formation of the final product and key intermediates.

Spectroscopic Evidence for the Structure of this compound:

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The presence of a strong absorption band around 2250-2210 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. Another prominent sharp peak is expected in the region of 1725-1705 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching frequency of a six-membered cyclic ketone. youtube.comlibretexts.org The presence of the phenyl group would be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | 2250 - 2210 |

| Ketone (C=O) | 1725 - 1705 |

| Aromatic C-H | 3100 - 3000 |

| Aromatic C=C | 1600 - 1450 |

| Aliphatic C-H | 2990 - 2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule, as well as the chemical environment of the phosphorus atom.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the protons of the phenyl group. The protons on the phosphinane ring would appear in the aliphatic region (δ 2.0-4.0 ppm). The proton at the 3-position, being adjacent to both the carbonyl and nitrile groups, would likely be a distinct multiplet. The coupling of these protons to the phosphorus atom would provide crucial information about their spatial relationship.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon at a downfield chemical shift (δ 200-210 ppm). The nitrile carbon would be expected to appear around δ 115-125 ppm. The carbons of the phenyl group would give rise to signals in the aromatic region (δ 125-140 ppm). The aliphatic carbons of the phosphinane ring would be observed in the upfield region (δ 20-50 ppm). The coupling between the phosphorus atom and the adjacent carbon atoms (¹JPC, ²JPC) would be observable and would be critical for assigning the signals corresponding to the phosphinane ring.

³¹P NMR Spectroscopy: ³¹P NMR is a powerful tool for characterizing organophosphorus compounds. For a tertiary phosphine within a cyclic system like this compound, a single resonance is expected. The chemical shift would be influenced by the ring size, substituents, and the oxidation state of the phosphorus. The expected chemical shift for a phosphinane is generally in the range of -30 to +20 ppm. youtube.com

Illustrative NMR Data Table:

| Atom | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~205 |

| C-CN | ~3.5 (m) | ~45 |

| CN | - | ~118 |

| Ring CH₂ | 2.5-3.2 (m) | 30-45 |

| Phenyl-C (ipso) | - | ~135 |

| Phenyl-C (o, m, p) | 7.2-7.8 (m) | 128-132 |

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound by providing a highly accurate mass-to-charge ratio of the molecular ion. The fragmentation pattern observed in the mass spectrum would offer further structural evidence. Key fragmentation pathways would likely involve the loss of the nitrile group (CN), the carbonyl group (CO), and cleavage of the phosphinane ring, providing further confirmation of the proposed structure.

Integration for Mechanistic Verification:

To verify the postulated reaction mechanism, spectroscopic analysis would be performed on the reaction mixture at different time points. For instance, during the initial Michael addition, the disappearance of the P-H proton signal in the ¹H NMR spectrum of phenylphosphine and the appearance of new signals corresponding to the 3-(phenylphosphino)propanenitrile intermediate would be monitored. Similarly, the formation of the cyclic product would be confirmed by the appearance of the characteristic carbonyl signal in the IR and ¹³C NMR spectra, along with the correct molecular ion peak in the mass spectrum. By isolating and characterizing the intermediates and the final product using this combination of spectroscopic techniques, the proposed mechanistic pathway can be confidently verified.

Exploration of 4 Oxo 1 Phenylphosphinane 3 Carbonitrile in Catalysis and Advanced Materials Research

Development as a Ligand in Transition Metal Catalysis

The unique structural features of 4-Oxo-1-phenylphosphinane-3-carbonitrile, which include a phosphorus atom within a six-membered ring, a phenyl group attached to the phosphorus, a keto group at the 4-position, and a nitrile group at the 3-position, make it an intriguing candidate as a ligand in transition metal catalysis. The phosphorus atom, with its lone pair of electrons, serves as the primary coordination site to a metal center. The design and synthesis of such functionalized phosphine (B1218219) ligands are crucial for the development of new and efficient catalytic systems. nih.gov

The synthesis of phosphinane rings can be achieved through various methods, including the cyclization of appropriate precursors. nih.gov The presence of multiple functional groups on the phosphinane ring allows for secondary interactions with the metal center or the substrate, potentially influencing the catalytic cycle in a beneficial manner.

Chiral phosphine ligands are paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govresearchgate.net The this compound molecule possesses a chiral center at the phosphorus atom and at the carbon atom bearing the nitrile group, making it a potential candidate for applications in asymmetric catalysis. The rigid phosphinane ring structure can create a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity.

The development of chiral ligands often involves the synthesis of enantiomerically pure compounds, which can then be coordinated to a transition metal to form a chiral catalyst. researchgate.net Such catalysts have been successfully employed in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation reactions. nih.gov The specific stereochemical outcome of a reaction is highly dependent on the precise geometry of the metal-ligand complex.

The coordination chemistry of phosphine ligands with transition metals is a well-established field. core.ac.ukuoregon.edu Phosphines are known to coordinate to a wide range of transition metals, including but not limited to palladium, rhodium, ruthenium, nickel, and gold. nih.govmdpi.comias.ac.in The nature of the metal-phosphorus bond is influenced by both σ-donation from the phosphorus to the metal and π-back-donation from the metal to the phosphorus.

The this compound ligand is expected to coordinate to transition metals primarily through its phosphorus atom. The presence of the keto and nitrile functionalities could lead to different coordination modes. For instance, the ligand could act as a simple monodentate phosphine, or it could potentially behave as a bidentate P,O- or P,N-chelating ligand, depending on the metal center and the reaction conditions. The table below illustrates the potential coordination modes and the transition metals with which this ligand might form complexes.

| Potential Coordination Mode | Coordinating Atoms | Potential Transition Metals | Potential Applications |

| Monodentate | P | Pd, Rh, Ru, Ni, Au | Cross-coupling, hydrogenation, hydroformylation |

| Bidentate (P,O-chelate) | P, O (from keto group) | Pd, Pt, Rh | Asymmetric catalysis, tandem reactions |

| Bidentate (P,N-chelate) | P, N (from nitrile group) | Ni, Cu, Pd | Cyanation reactions, polymerization |

This table represents potential coordination behaviors based on the functional groups present in this compound and known coordination chemistry of similar ligands.

The success of a phosphine ligand in a catalytic reaction is intimately linked to its electronic and steric properties. numberanalytics.commanchester.ac.uknih.gov The electronic nature of the ligand influences the electron density at the metal center, which in turn affects its reactivity. Electron-donating phosphines tend to increase the electron density on the metal, which can promote oxidative addition, a key step in many catalytic cycles. Conversely, electron-withdrawing phosphines can facilitate reductive elimination.

The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle, plays a crucial role in determining the coordination number of the metal complex and the accessibility of the substrate to the metal center. ucla.edu Bulky ligands can create a specific pocket around the metal, influencing the selectivity of the reaction.

For this compound, the phenyl group on the phosphorus contributes to its steric bulk. The electronic properties are influenced by the phenyl group and the electron-withdrawing keto and nitrile groups on the phosphinane ring. These substituents are expected to make the phosphorus atom less electron-donating compared to a simple trialkylphosphine.

Investigation of Derivatives with Tuned Electronic and Steric Properties for Enhanced Performance

To optimize the performance of a catalyst, it is often necessary to fine-tune the electronic and steric properties of the ligand. nih.gov This can be achieved by synthesizing derivatives of the parent ligand with different substituents. In the case of this compound, modifications could be made at several positions.

For example, replacing the phenyl group with other aryl or alkyl groups would alter both the steric and electronic properties of the ligand. Introducing electron-donating or electron-withdrawing groups on the phenyl ring would allow for a more precise tuning of the ligand's electronic character. Modifications to the phosphinane ring itself, such as altering the substituents at the 3- and 4-positions, could also lead to new ligands with improved catalytic activity or selectivity. The following table provides hypothetical examples of such derivatives and their potential impact on catalytic performance.

| Derivative | Modification | Expected Electronic Effect | Expected Steric Effect | Potential Application |

| 1-(4-methoxyphenyl)-4-oxo-phosphinane-3-carbonitrile | Methoxy group on phenyl ring | More electron-donating | Similar to parent | Reactions favoring electron-rich metals |

| 1-(pentafluorophenyl)-4-oxo-phosphinane-3-carbonitrile | Pentafluorophenyl group | More electron-withdrawing | Larger cone angle | Reactions favoring electron-poor metals |

| 1-phenyl-4-hydroxy-phosphinane-3-carbonitrile | Reduction of keto group | Less electron-withdrawing | Similar to parent | Ligand for protic environments |

| 1-cyclohexyl-4-oxo-phosphinane-3-carbonitrile | Cyclohexyl group instead of phenyl | More electron-donating | Different steric profile | Hydrogenation reactions |

This table presents hypothetical derivatives of this compound to illustrate the principles of ligand tuning.

Theoretical Considerations for Novel Catalytic Applications and Design

Computational chemistry and theoretical studies play an increasingly important role in the design of new catalysts. Density Functional Theory (DFT) calculations, for instance, can be used to predict the geometric, electronic, and thermodynamic properties of metal-ligand complexes and reaction intermediates. researchgate.net These theoretical insights can guide the rational design of new ligands and catalysts with desired properties.

For this compound and its derivatives, theoretical calculations could be employed to:

Determine the preferred coordination geometries with different transition metals.

Calculate the electronic parameters of the ligands, such as their σ-donor and π-acceptor properties.

Model the reaction pathways for various catalytic transformations to understand the role of the ligand in each elementary step.

Predict the enantioselectivity of asymmetric reactions catalyzed by chiral complexes of these ligands.

By combining theoretical predictions with experimental synthesis and testing, the development of novel and highly efficient catalytic systems based on the this compound scaffold can be accelerated.

Q & A

Q. Optimization Strategy :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes cyclization efficiency |

| Catalyst Loading | 10–15 mol% | Balances rate and side reactions |

| Reaction Time | 4–6 hrs (conventional) / 20–30 min (microwave) | Avoids decomposition |

For reproducibility, statistical Design of Experiments (DoE) is recommended to identify critical factors .

How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic techniques?

Basic Research Question

Structural confirmation requires multi-technique validation:

- X-Ray Crystallography : Resolves stereochemistry and bond angles (e.g., C–C bond lengths: 1.54–1.58 Å; torsion angles: 105–112°) .

- NMR Spectroscopy : P NMR distinguishes phosphinane ring conformation (δ 15–20 ppm for P=O) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 275.08 .

Data Integration : Cross-referencing spectroscopic data with computational models (e.g., DFT) minimizes misinterpretation .

What computational approaches are effective in predicting the reactivity and reaction pathways of this compound?

Advanced Research Question

Quantum chemical methods (e.g., DFT, MP2) and reaction path search algorithms enable:

- Transition State Analysis : Identifies energy barriers for nucleophilic attacks (e.g., ΔG‡ ≈ 25–30 kcal/mol for nitrile group reactivity) .

- Solvent Effects Modeling : COSMO-RS predicts solvation energies, guiding solvent selection for hydrolysis or alkylation .

- Machine Learning : Trained on analogous phosphinane derivatives to forecast regioselectivity in substitution reactions .

Validation : Experimental kinetics (e.g., stopped-flow spectroscopy) must corroborate computational predictions .

How can conflicting data on the biological activity of this compound derivatives be systematically addressed?